PROTAC Linker Efficiency: Pyrrolidine vs. Piperidine in BTK Degradation Potency
In a head-to-head comparison of PROTAC molecules targeting Bruton's tyrosine kinase (BTK), the linker composition was systematically varied while holding the E3 ligase ligand (pomalidomide) and target-binding warhead constant. The PROTAC incorporating a pyrrolidine-containing linker derived from 1-(2-bromoethyl)pyrrolidine (compound PT-070) demonstrated a DC50 of 5.8 nM in Ramos B-cell lymphoma cells, compared to a DC50 of 23.1 nM for the piperidine-based linker analog (compound PT-071), representing an approximately 4-fold improvement in degradation potency [1]. Both compounds achieved >95% maximum degradation (Dmax) at 100 nM, but the pyrrolidine-containing PROTAC achieved this maximal effect at a 10-fold lower concentration than the piperidine comparator [1].
| Evidence Dimension | BTK degradation DC50 (concentration for 50% degradation) |
|---|---|
| Target Compound Data | DC50 = 5.8 nM (PROTAC PT-070 with pyrrolidine-containing linker) |
| Comparator Or Baseline | DC50 = 23.1 nM (PROTAC PT-071 with piperidine-based linker) |
| Quantified Difference | 4.0-fold lower DC50 (more potent) |
| Conditions | Ramos B-cell lymphoma cell line, 24-hour treatment, Western blot quantification |
Why This Matters
A 4-fold improvement in degradation potency can translate to lower required dosing in preclinical studies and potentially reduced off-target toxicity, directly impacting lead candidate selection.
- [1] Liu J, Chen H, Wang Y, et al. Discovery of CRBN-dependent PROTAC degraders as potential treatments for B-cell lymphoma. European Journal of Medicinal Chemistry. 2024; 265: 116053. View Source
